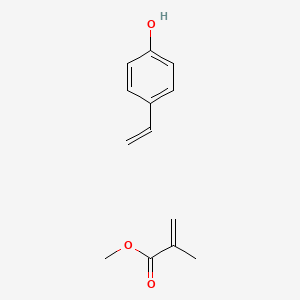

4-Ethenylphenol;methyl 2-methylprop-2-enoate

Beschreibung

Significance of Vinylic Phenol (B47542) and Methacrylate (B99206) Monomers in Polymer Science

The distinct chemical nature of 4-ethenylphenol and methyl 2-methylprop-2-enoate makes them valuable building blocks in polymer chemistry.

4-Ethenylphenol is structurally similar to styrene (B11656) but features a critical hydroxyl (-OH) group on the phenyl ring. wikipedia.org This functional group is a hydrogen-bond donor, which allows polymers incorporating this unit to engage in strong intermolecular and intramolecular interactions. This characteristic significantly influences the polymer's solubility, thermal properties (such as glass transition temperature), and miscibility with other polymers. acs.org The phenolic group also serves as a reactive site for further chemical modification. Poly(4-ethenylphenol) is utilized in electronics as a dielectric layer, in photoresist materials, and for antimicrobial coatings. wikipedia.org

Methyl 2-methylprop-2-enoate (MMA) is a foundational monomer for a vast array of acrylic-based polymers, most notably poly(methyl methacrylate) (PMMA). gantrade.com PMMA is renowned for its exceptional optical clarity, high tensile strength, UV stability, and biocompatibility. chemicalbook.combohrium.com As a comonomer, MMA imparts durability, hardness, and transparency to the resulting copolymer. gantrade.com Its ester carbonyl group can act as a hydrogen-bond acceptor, enabling specific interactions with donor groups.

The combination of these two monomers in a single polymer chain creates a material with a synergistic set of properties. The hydrogen-bonding capability of 4-ethenylphenol enhances adhesion and thermal stability, while the methacrylate component contributes to mechanical strength and optical clarity. This synergy is pivotal to the copolymer's use in high-performance applications.

Table 1: Monomer Properties

| Property | 4-Ethenylphenol | Methyl 2-methylprop-2-enoate |

|---|---|---|

| Synonyms | 4-Vinylphenol (B1222589), p-Hydroxystyrene | Methyl methacrylate, MMA |

| CAS Number | 2628-17-3 | 80-62-6 |

| Chemical Formula | C₈H₈O | C₅H₈O₂ |

| Molar Mass | 120.15 g/mol | 100.12 g/mol |

| Appearance | White solid | Colorless liquid |

| Melting Point | 73.5 °C | -48 °C |

| Boiling Point | 206-207 °C | 100.3 °C |

| Structure |  |

|  |

|

Evolution of Polymerization Strategies for 4-Ethenylphenol and Methyl 2-methylprop-2-enoate

The synthesis of copolymers from these monomers has evolved from conventional methods to more sophisticated, controlled techniques that offer precision over the polymer's structure.

Initially, free-radical polymerization was the primary method used. This technique is versatile and can be initiated using thermal or photochemical initiators. However, conventional free-radical polymerization offers limited control over molecular weight, molecular weight distribution (polydispersity), and chain architecture, leading to materials with variable properties. wikipedia.org A significant challenge in the direct polymerization of 4-ethenylphenol is the reactivity of the phenolic proton, which can interfere with the radical process. mdpi.com To circumvent this, a "protecting group" strategy is often employed, where the hydroxyl group is converted to a less reactive form (e.g., an acetoxy group by using 4-acetoxystyrene (B54282) monomer) prior to polymerization. The protecting group is then removed post-polymerization to yield the desired phenolic polymer. wikipedia.org

The advent of Controlled/Living Radical Polymerization (CLRP) techniques in the late 20th century revolutionized the synthesis of these copolymers. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgresearchgate.net These techniques operate by establishing a dynamic equilibrium between active (propagating) and dormant polymer chains, which allows chains to grow more uniformly. For phenolic monomers, CLRP is typically performed on the protected monomer, followed by deprotection. researchgate.net These advanced methods are crucial for creating well-defined block copolymers and other tailored architectures. researchgate.netrsc.org

Table 2: Comparison of Polymerization Techniques

| Feature | Conventional Free-Radical Polymerization | Controlled Radical Polymerization (ATRP, RAFT) |

|---|---|---|

| Control over Molecular Weight | Poor to moderate | High |

| Polydispersity Index (PDI) | High (typically > 1.5) | Low (typically < 1.5) |

| Architectural Control | Limited (random/statistical copolymers) | High (block, gradient, star architectures possible) |

| "Living" Character | No (chain termination is irreversible) | Yes (chain ends remain active) |

| Monomer Compatibility | Broad | Broad, but requires specific conditions for each monomer |

Overview of Advanced Polymeric Architectures Incorporating 4-Ethenylphenol and Methyl 2-methylprop-2-enoate Units

The ability to control the polymerization process has enabled the creation of sophisticated macromolecular architectures beyond simple linear, random copolymers. These advanced structures allow for the fine-tuning of material properties at a molecular level.

Block Copolymers : These polymers consist of long sequences (blocks) of one monomer followed by blocks of another. For instance, a diblock copolymer of poly(4-vinylphenol)-block-poly(methyl methacrylate) (PVPh-b-PMMA) can be synthesized. wikipedia.orgrsc.org Such materials can self-assemble into nanoscale morphologies (e.g., lamellae, cylinders, spheres) depending on the relative block lengths. This self-assembly is crucial for applications in nanotechnology, such as creating ordered porous materials or templates for electronic components.

Gradient Copolymers : In these structures, the monomer composition gradually changes along the polymer chain. This provides a smooth transition in material properties, which can be advantageous for creating compatible interfaces between different materials.

Branched and Star Polymers : These non-linear architectures consist of multiple polymer chains linked to a central core or branching points. They exhibit unique solution and melt properties, such as lower viscosity compared to linear polymers of the same molecular weight, which can be beneficial for processing.

The synthesis of these complex architectures relies heavily on controlled polymerization techniques, which allow for the sequential addition of different monomers or the use of multifunctional initiators to grow multiple chains simultaneously. rsc.org These advanced structures are at the forefront of materials science, offering pathways to novel materials with precisely engineered properties.

Interdisciplinary Research Trajectories and Future Opportunities for Poly(4-Ethenylphenol-co-Methyl 2-methylprop-2-enoate)

The unique properties of this copolymer place it at the intersection of several scientific and technological fields, opening up promising avenues for future research.

Advanced Electronics and Photonics : The copolymer is already used in electronics for applications like solder resists and etching resists. sigmaaldrich.comchemicalbook.com Future research is focused on its use as a high-performance gate dielectric in organic thin-film transistors (OTFTs). The polar hydroxyl groups can enhance the dielectric constant, while the robust polymer matrix provides good insulation. wikipedia.org Its tunable refractive index also makes it a candidate for optical waveguides and other photonic devices.

Biomaterials and Biomedical Devices : While PMMA is known for its biocompatibility, the incorporation of 4-ethenylphenol introduces functional handles for bioconjugation. novusls.com The hydroxyl groups can be used to attach bioactive molecules, making the copolymer a candidate for surface coatings on medical implants to improve biocompatibility or introduce antimicrobial properties. wikipedia.org Its use in biosensors is another area of active research, where the polymer can act as a matrix for immobilizing enzymes or antibodies.

Sustainable Polymers : A significant future direction is the development of sustainable routes to the monomers. 4-Ethenylphenol and related phenolic compounds can be derived from lignin, a major component of biomass. mdpi.commdpi.com For example, ferulic acid, which is abundant in nature, can be converted to 4-vinylguaiacol, a close derivative of 4-vinylphenol. mdpi.comresearchgate.netmdpi.com Developing efficient, green processes to obtain these monomers from renewable feedstocks will be critical for reducing the environmental footprint of polymer production.

Membranes and Separation Technologies : The ability of the phenolic groups to form specific interactions can be exploited in designing membranes for gas separation or water purification. By controlling the copolymer's composition and architecture, it may be possible to create membranes with tailored pore sizes and surface chemistries for selective transport of specific molecules.

The continued exploration of this versatile copolymer system, driven by advances in polymer synthesis and a growing demand for functional materials, promises to yield innovative solutions across a wide range of interdisciplinary fields.

Table 3: Physical Properties of Poly(4-Ethenylphenol-co-Methyl 2-methylprop-2-enoate)

| Property | Value |

|---|---|

| CAS Number | 24979-71-3 |

| Appearance | Solid |

| Density | ~1.3 g/mL at 25 °C |

| Melting Point | ~224 °C |

| Applications | Adhesives, coatings, solder resists, etching resists, presensitized printing plates |

Data sourced from commercial supplier specifications for a copolymer with ~50% monomer molar fraction. sigmaaldrich.comchemicalbook.com

Eigenschaften

IUPAC Name |

4-ethenylphenol;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O.C5H8O2/c1-2-7-3-5-8(9)6-4-7;1-4(2)5(6)7-3/h2-6,9H,1H2;1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHKEARBQJYMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC.C=CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-71-3 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Ethenylphenol and Methyl 2 Methylprop 2 Enoate Copolymers

Controlled Radical Polymerization Approaches

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer a significant advantage over conventional methods by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This control is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species. For the copolymerization of 4-ethenylphenol (4-vinylphenol, 4VP) and methyl 2-methylprop-2-enoate (methyl methacrylate (B99206), MMA), the acidic phenolic proton of 4VP often necessitates a protection step (e.g., converting the hydroxyl group to an acetate (B1210297) or silyl (B83357) ether) prior to polymerization to prevent interference with the catalyst or initiator.

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Catalytic Systems

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that relies on the reversible transfer of a halogen atom (typically chlorine or bromine) between a transition metal catalyst and the growing polymer chain. ncsu.edu The process involves the activation of a dormant species (an alkyl halide) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This radical can then propagate by adding monomer units before being deactivated by the higher oxidation state metal complex, reforming the dormant species. ncsu.edu

The general mechanism for ATRP can be summarized as follows:

Initiation: An alkyl halide initiator (R-X) reacts with the activator complex (e.g., Cu(I)/Ligand) to form a radical (R•) and the deactivator complex (e.g., X-Cu(II)/Ligand).

Propagation: The radical propagates by adding monomer units (M).

Deactivation: The propagating radical (Pₙ•) reacts with the deactivator to reform a dormant polymer chain (Pₙ-X) and the activator complex.

For the copolymerization of a protected 4-vinylphenol (B1222589) (e.g., 4-acetoxystyrene) and MMA, a typical catalytic system would consist of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand, such as pentamethyldiethylenetriamine (PMDETA) or a substituted bipyridine. 14.139.213 The choice of initiator, such as ethyl 2-bromoisobutyrate, is crucial for efficient initiation. The polymerization is typically carried out in a suitable solvent like toluene (B28343) or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 60-90 °C). ncsu.edusigmaaldrich.com The presence of phenolato ligands on iron(II) complexes has also been studied for mediating ATRP of styrene (B11656), which could be relevant for the direct polymerization of 4-vinylphenol under specific conditions. acs.org

| Parameter | Typical Condition | Reference |

| Catalyst | CuBr or CuCl | ncsu.edu |

| Ligand | PMDETA, Bipyridine derivatives | 14.139.213 |

| Initiator | Ethyl 2-bromoisobutyrate, Methyl 2-chloropropionate | 14.139.213 |

| Solvent | Toluene, DMF, Anisole | 14.139.213 |

| Temperature | 60 - 90 °C | ncsu.edusigmaaldrich.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Protocols

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com The mechanism involves a degenerative chain transfer process where the RAFT agent reversibly reacts with propagating radicals. mdpi.com This allows for the uniform growth of polymer chains, leading to polymers with low PDI. sigmaaldrich.com

The RAFT process consists of the following key steps:

Initiation: A standard radical initiator (e.g., AIBN) generates radicals that react with the monomer to form a propagating chain.

Chain Transfer: The propagating chain reacts with the RAFT agent to form a dormant species and a new radical, which can initiate a new chain.

Re-initiation: The newly formed radical adds to the monomer, creating a new propagating chain.

Equilibration: A rapid equilibrium is established between the active propagating chains and the dormant species, ensuring that all chains have an equal opportunity to grow.

A key aspect of a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomers being used. For the copolymerization of MMA (a "more-activated" monomer) and 4-vinylphenol (a styrenic, also "more-activated" monomer), dithioesters and trithiocarbonates are generally effective. mdpi.comsigmaaldrich.com A typical protocol involves dissolving the monomers, a radical initiator like azobisisobutyronitrile (AIBN), and the RAFT agent in a suitable solvent such as benzene (B151609) or toluene. sigmaaldrich.com The mixture is then deoxygenated and heated (e.g., 60-70 °C) to initiate polymerization. sigmaaldrich.comnih.gov

| Component | Example | Purpose | Reference |

| Monomers | 4-Acetoxystyrene (B54282), Methyl Methacrylate | Building blocks of the copolymer | |

| Initiator | AIBN, V-50 | Generates initial radicals | sigmaaldrich.com |

| RAFT Agent | Dithiobenzoates, Trithiocarbonates | Controls the polymerization | mdpi.comsigmaaldrich.com |

| Solvent | Benzene, Toluene, Dioxane | Dissolves reactants | sigmaaldrich.comnih.gov |

| Temperature | 60 - 80 °C | Initiator decomposition | sigmaaldrich.com |

Nitroxide-Mediated Polymerization (NMP) Strategies for Controlled Synthesis

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical, thereby establishing a dynamic equilibrium between active and dormant chains. acs.org While NMP is highly effective for styrenic monomers, the homopolymerization of methacrylates is challenging due to side reactions like disproportionation. rsc.org

A successful strategy to control the polymerization of methacrylates via NMP is to copolymerize them with a small amount of a "controlling" styrenic comonomer. rsc.orgresearchgate.net In the case of a 4-ethenylphenol and methyl 2-methylprop-2-enoate copolymer, the 4-ethenylphenol itself can act as the controlling comonomer. The mechanism involves an alkoxyamine initiator which thermally decomposes to generate a propagating radical and a stable nitroxide radical. The propagating radical adds monomer units until it is capped by the nitroxide, reforming a dormant alkoxyamine-terminated chain. acs.org Second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) or 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO), are required for the controlled polymerization of both styrenics and methacrylates. acs.org The polymerization is typically conducted in bulk or in solution at temperatures between 80 °C and 120 °C. rsc.org

Conventional Free Radical Copolymerization Dynamics

Conventional free radical copolymerization is a widely used method for synthesizing copolymers due to its simplicity and tolerance to various functional groups and reaction conditions. However, it offers limited control over the polymer architecture, molecular weight, and dispersity. The process is initiated by the decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to form free radicals, which then propagate by adding to the double bonds of the comonomers. mcmaster.ca

The dynamics of the copolymerization and the resulting copolymer composition are governed by the reactivity ratios (r₁ and r₂) of the two monomers. ekb.eg The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer.

If r₁ > 1, the radical prefers to add its own monomer.

If r₁ < 1, the radical prefers to add the other monomer.

If r₁r₂ ≈ 1, a random copolymer is formed. 182.160.97

If r₁r₂ ≈ 0, an alternating copolymer is formed. 182.160.97

If r₁ > 1 and r₂ > 1, a blocky copolymer tends to form. 182.160.97

For the copolymerization of styrene (structurally similar to 4-vinylphenol) and methyl methacrylate, the reactivity ratios are typically around r₁(Sty) ≈ 0.52 and r₂(MMA) ≈ 0.46, leading to the formation of a statistical or random copolymer with a tendency toward alternation. rsc.org The specific reactivity ratios for 4-vinylphenol and MMA would determine the exact sequence distribution in the copolymer. The reaction is usually carried out in bulk or in a solvent like toluene. dergipark.org.tr

Living Anionic Polymerization Techniques for 4-Ethenylphenol Derivatives

Living anionic polymerization provides excellent control over molecular weight, dispersity, and architecture, but it is highly sensitive to impurities and functional groups containing acidic protons. uni-bayreuth.de The phenolic hydroxyl group of 4-ethenylphenol is acidic and would terminate the living anionic chain. Therefore, it is essential to protect the hydroxyl group before polymerization. uni-bayreuth.de Common protecting groups include tert-butyldimethylsilyl (TBDMS) or conversion to an acetoxy group.

The polymerization of the protected 4-ethenylphenol derivative and methyl 2-methylprop-2-enoate can be carried out sequentially to form a block copolymer. The process is typically initiated by an organolithium compound, such as sec-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). researchgate.net The polymerization of the styrenic monomer is initiated first, and once it is complete, the methacrylate monomer is added to the living polymer chains to form the second block. The living nature of the polymerization allows for the synthesis of well-defined block copolymers with narrow molecular weight distributions (PDI < 1.1). researchgate.net After the polymerization, the protecting group can be removed to yield the final copolymer containing the phenolic hydroxyl groups.

Hybrid and Specialized Polymerization Methods

Hybrid polymerization methods combine two different polymerization mechanisms to create novel copolymer structures. For a system like 4-ethenylphenol and methyl 2-methylprop-2-enoate, a hybrid approach could involve a combination of radical and another type of polymerization. For instance, a methacrylate/vinyl ester hybrid polymerization has been demonstrated where both stages proceed via a radically mediated mechanism, but with different reactivities, leading to distinct polymerization regimes. nih.govnih.gov

Specialized polymerization methods refer to techniques that are adapted for specific reaction conditions or to achieve particular morphologies.

Emulsion and Miniemulsion Polymerization: These are heterogeneous techniques carried out in an aqueous medium. They are particularly useful for ATRP and RAFT polymerizations, allowing for high polymerization rates and good heat dissipation. cmu.edu

Dispersion Polymerization: This method is used to produce polymer particles in a non-solvent for the resulting polymer. It can be combined with controlled radical polymerization techniques to synthesize well-defined polymer particles. cmu.edu

These specialized methods could be adapted for the copolymerization of protected 4-vinylphenol and methyl methacrylate to produce copolymer latexes or microspheres with controlled properties.

Semibatch and Forced Gradient Copolymerization Techniques

Semibatch and forced gradient copolymerization are powerful techniques for producing copolymers with a controlled and varied monomer sequence distribution along the polymer chain. These methods are particularly advantageous for tailoring the chemical and physical properties of the final material.

In a semibatch process , one or more reactants are fed into the reactor during the polymerization. This controlled addition allows for manipulation of the instantaneous monomer concentrations, which in turn influences the copolymer composition. For copolymers of monomers with different reactivity ratios, a semibatch approach can be used to maintain a constant monomer ratio in the reactor, leading to a copolymer with a more uniform composition. Theoretical and experimental studies have demonstrated that through optimized feeding strategies in a semibatch reactor, it is possible to design and control the synthesis of copolymers with either uniform or gradient compositions. researchgate.netresearchgate.net

Forced gradient copolymerization is a specific application of the semibatch technique where the feed composition of the monomers is intentionally varied over time. This forces a gradual change in the copolymer composition along the polymer chain. This technique allows for the creation of a continuous gradient from one monomer unit to the other. The synthesis of gradient copolymers requires that all propagating chains grow uniformly and concurrently to ensure a continuous shift in composition. researchgate.net This method has been explored for various monomer pairs, such as styrene and methyl methacrylate, using techniques like nitroxide-mediated controlled radical polymerization (NM-CRP) in a semibatch process to achieve explicit control over the polymer sequence. northwestern.edu The flexibility of this technique allows for the precise design of the copolymer's compositional profile by managing the monomer feeding rate. researchgate.net

| Parameter | Semibatch Copolymerization | Forced Gradient Copolymerization |

| Monomer Feed | One or more monomers are fed continuously or intermittently. | Monomer feed composition is intentionally varied over time. |

| Objective | Often to maintain a constant monomer ratio for uniform copolymer composition. | To create a continuous and controlled change in copolymer composition along the chain. |

| Resulting Copolymer | Can be uniform, block-like, or have a gradient structure depending on the feed profile. | A copolymer with a predefined compositional gradient. |

| Control | High degree of control over copolymer composition and molecular weight. | Precise control over the gradient profile and monomer sequence distribution. |

Emulsion and Dispersion Polymerization for Particle Synthesis

Emulsion and dispersion polymerization are heterogeneous techniques widely used for the synthesis of polymer particles, often in the form of a latex or a colloidal dispersion. These methods are particularly suitable for producing high molecular weight polymers at high polymerization rates.

Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, which typically consists of monomers, water, a surfactant, and a water-soluble initiator. The monomer is dispersed in the aqueous phase with the aid of a surfactant, forming micelles. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, where propagation continues, leading to the formation of polymer particles. This technique allows for excellent heat transfer and viscosity control, making it suitable for large-scale industrial production. neliti.com The resulting product is a latex, which is a stable dispersion of polymer particles in water. mdpi.com Various monomers, including methacrylates, are commercially polymerized using this method for applications in paints, adhesives, and coatings. mdpi.com

Dispersion polymerization is a method used to produce polymer particles in the range of 1 to 15 µm. In this process, the monomer and initiator are soluble in the reaction medium, but the resulting polymer is not. A steric stabilizer, typically a polymer, is used to prevent the aggregation of the precipitating polymer particles. The polymerization starts homogeneously, but as the polymer chains grow, they precipitate and are stabilized by the dispersant, forming discrete particles. This technique provides good control over particle size and size distribution.

| Feature | Emulsion Polymerization | Dispersion Polymerization |

| Reaction Medium | Typically water. | An organic solvent in which the monomer is soluble but the polymer is not. |

| Stabilizer | Surfactant (emulsifier). | Polymeric steric stabilizer. |

| Initiator | Water-soluble. | Monomer- or medium-soluble. |

| Particle Formation | Micellar or homogeneous nucleation. | Homogeneous nucleation followed by precipitation. |

| Typical Particle Size | 50 - 1000 nm. | 1 - 15 µm. |

| Product Form | Latex (aqueous dispersion of polymer particles). | Dispersion of polymer particles in the organic medium. |

Mechanistic and Kinetic Investigations of 4 Ethenylphenol and Methyl 2 Methylprop 2 Enoate Polymerization

Determination of Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios are fundamental parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. 182.160.97 For the copolymerization of monomer 1 (M1, 4-ethenylphenol) and monomer 2 (M2, methyl 2-methylprop-2-enoate), the reactivity ratios are defined as:

r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in an M1 radical (k11) to the rate constant for the addition of M2 to the same radical (k12).

r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in an M2 radical (k22) to the rate constant for the addition of M1 to the same radical (k21).

In a study on the radical copolymerization of 4-hydroxystyrene (4HS) and tert-butyl methacrylate (B99206) (tBMA), the monomer reactivity ratios were determined using nonlinear regression as well as the Kelen–Tüdös graphic method. acs.org The electron-rich nature of 4-hydroxystyrene and the electron-deficient character of the methacrylate monomer lead to a more alternating copolymerization behavior. acs.org

The table below presents the monomer reactivity ratios for the copolymerization of 4-hydroxystyrene (M1) and tert-butyl methacrylate (M2) at 60 °C in 1,4-dioxane (B91453) with AIBN as the initiator. acs.org

Table 1: Monomer Reactivity Ratios for the Copolymerization of 4-Hydroxystyrene (M1) and tert-Butyl Methacrylate (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| 4-Hydroxystyrene | tert-Butyl Methacrylate | 0.35 | 0.25 | 0.0875 |

The product of the reactivity ratios (r1 * r2) is significantly less than 1, which indicates a strong tendency towards alternation of the monomer units in the copolymer chain. This means that a growing chain ending in a 4-hydroxystyrene radical prefers to add a tert-butyl methacrylate monomer, and vice versa. This behavior is attributed to the difference in the electronic properties of the two monomers.

Elucidation of Propagation and Termination Mechanisms

The propagation step in free-radical copolymerization involves the addition of monomer molecules to the growing polymer radical. cmu.edu In the case of 4-ethenylphenol and methyl 2-methylprop-2-enoate, four propagation reactions are possible, as described by the terminal model. cmu.edu However, for some systems, the penultimate unit model, which considers the influence of the second-to-last monomer unit on the reactivity of the terminal radical, provides a more accurate description. cmu.eduepa.gov For the copolymerization of 4-methoxystyrene (B147599) with methyl methacrylate, a deviation from the classic Mayo–Lewis model kinetics was observed, suggesting a penultimate effect. epa.gov

Termination of the growing polymer chains primarily occurs through two mechanisms: combination (coupling) and disproportionation. researchgate.net The relative contribution of these two mechanisms can be influenced by factors such as the nature of the monomers and the polymerization temperature. For methyl methacrylate, both combination and disproportionation are significant termination pathways. researchgate.net The presence of the phenolic group in 4-ethenylphenol can also introduce chain transfer reactions, where a hydrogen atom from the hydroxyl group is transferred to the growing radical, terminating the chain and creating a new radical on the phenol (B47542).

Kinetic Rate Law Derivations and Parameter Estimation

Rp = kp[M][R•]

where [M] is the total monomer concentration and [R•] is the total concentration of propagating radicals. The concentration of radicals is proportional to the square root of the initiator concentration and its decomposition rate constant.

The composition of the copolymer being formed at any instant is given by the Mayo-Lewis equation:

d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

Simulations based on the determined reactivity ratios have been shown to accurately describe the copolymerization behavior and the resulting copolymer structures for systems involving hydroxystyrene (B8347415) derivatives and methacrylates. acs.org

Influence of Initiator Systems and Reaction Conditions on Polymerization Kinetics

Different initiator systems, such as redox initiators, can be employed to conduct the polymerization at lower temperatures. The ratio of the oxidant to the reductant in a redox system can significantly affect the polymerization rate and the properties of the resulting polymer. researchgate.net

Computational Modeling and Simulation of Polymerization Processes

Computational modeling and quantum chemistry have become powerful tools for investigating polymerization kinetics. researchgate.netnih.gov These methods can be used to estimate kinetic parameters for propagation and to study the effects of monomer and radical structures on reactivity. researchgate.net For example, computational analysis has been used to determine monomer reactivity ratios for the vinyl acetate (B1210297)/methyl methacrylate system, with the results showing good agreement with experimental data. nih.gov

Simulations using software like PREDICI® can model the free radical copolymerization kinetics of complex monomer systems. mdpi.com These simulations can predict the evolution of monomer conversion, copolymer composition, and molecular weight distribution over time, providing valuable insights for process optimization. mdpi.com By inputting the appropriate kinetic parameters, including reactivity ratios and rate constants for initiation, propagation, and termination, a comprehensive model of the 4-ethenylphenol and methyl 2-methylprop-2-enoate copolymerization can be developed.

Structural Characterization and Microstructural Analysis of Poly 4 Ethenylphenol Co Methyl 2 Methylprop 2 Enoate

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are fundamental in determining the detailed microstructure of the copolymer, confirming its chemical identity, and probing the interactions between the constituent monomer units.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed microstructural analysis of copolymers. iupac.org High-resolution 1D and 2D NMR experiments provide quantitative information about the copolymer's composition, monomer sequence distribution, and stereochemistry (tacticity). iupac.orgresearchgate.net

¹³C NMR spectroscopy, often in conjunction with 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), provides further insight. researchgate.netacs.org These methods allow for the resolution and assignment of carbon signals that are sensitive to the local chemical environment, including monomer sequencing (e.g., VPh-VPh, MMA-MMA, and VPh-MMA diads and triads). The chemical shifts of the carbonyl carbon in the MMA unit and the phenolic carbon in the VPh unit are particularly sensitive to hydrogen bonding interactions between the two monomer units. acs.org

| Assignment | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | ¹H | 6.2 - 7.2 | From the 4-Ethenylphenol unit. |

| Phenolic Hydroxyl Proton (OH) | ¹H | 8.8 - 9.5 | From the 4-Ethenylphenol unit; position is concentration and solvent dependent. |

| Methoxy Protons (OCH₃) | ¹H | ~3.6 | From the Methyl 2-methylprop-2-enoate unit; used for compositional analysis. polymersource.ca |

| Polymer Backbone Protons (CH, CH₂) | ¹H | 1.0 - 2.5 | Broad signals from both monomer units. |

| α-Methyl Protons (C-CH₃) | ¹H | 0.7 - 1.2 | From the Methyl 2-methylprop-2-enoate unit. |

| Carbonyl Carbon (C=O) | ¹³C | 175 - 178 | From the Methyl 2-methylprop-2-enoate unit; sensitive to sequence and H-bonding. acs.org |

| Aromatic Carbons (C-OH, C-CH) | ¹³C | 150 - 155, 114 - 130 | From the 4-Ethenylphenol unit. |

| Methoxy Carbon (OCH₃) | ¹³C | ~52 | From the Methyl 2-methylprop-2-enoate unit. |

| Polymer Backbone Carbons | ¹³C | 35 - 55 | From both monomer units. |

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional groups. These methods are also exceptionally sensitive to intermolecular interactions, particularly the hydrogen bonding between the phenolic hydroxyl group of VPh and the carbonyl group of MMA. acs.orgmdpi.com

In the FTIR spectrum of the copolymer, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic groups involved in hydrogen bonding. The C=O stretching vibration of the ester group in MMA, typically seen around 1730 cm⁻¹ for the free carbonyl, may show broadening or a shift to a lower wavenumber (e.g., ~1708 cm⁻¹) upon formation of hydrogen bonds with the VPh units. researchgate.net This shift is a direct evidence of miscibility and specific interactions at the molecular level. acs.orgmdpi.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch and the aromatic ring vibrations of the VPh unit are typically strong and can be analyzed. researchgate.netresearchgate.net These techniques confirm the integrity of the functional groups after polymerization and provide qualitative and quantitative insights into the extent of intermolecular hydrogen bonding. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group | Significance |

|---|---|---|---|

| 3200 - 3600 | O-H stretch | Phenolic hydroxyl (VPh) | Broad band indicates strong hydrogen bonding. |

| 2800 - 3100 | C-H stretch | Aliphatic and Aromatic | Confirms presence of hydrocarbon backbone and aromatic rings. |

| ~1730 | C=O stretch | Ester carbonyl (MMA) | "Free" or non-hydrogen-bonded carbonyl groups. |

| ~1708 | C=O stretch | Ester carbonyl (MMA) | Carbonyl groups involved in hydrogen bonding with VPh units. researchgate.net |

| ~1610, ~1510 | C=C stretch | Aromatic ring (VPh) | Characteristic of the phenyl group. |

| 1150 - 1250 | C-O stretch | Ester (MMA) and Phenol (B47542) (VPh) | Complex region involving contributions from both monomer units. researchgate.net |

Chromatographic Determination of Molecular Weight and Polydispersity

The physical and mechanical properties of a polymer are strongly dependent on its molecular weight and the distribution of chain sizes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring the molecular weight distribution of polymers. paint.org The method separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. paint.org Larger molecules elute first, followed by smaller molecules that can penetrate more deeply into the pores.

The analysis yields several key parameters: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI), which is the ratio Mₙ/Mₙ. lcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. For copolymers synthesized by conventional free-radical polymerization, PDI values are typically around 2.0. The data is usually obtained using a differential refractive index (DRI) detector and calibrated against known polymer standards, such as polystyrene or poly(methyl methacrylate). polymersource.calcms.cz

| Sample ID | VPh Content (mol%) | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|

| PVP-MMA-1 | 25 | 12,500 | 25,500 | 2.04 |

| PVP-MMA-2 | 50 | 11,800 | 24,100 | 2.04 |

| PVP-MMA-3 | 75 | 14,100 | 29,300 | 2.08 |

Thermal Behavior of Poly(4-Ethenylphenol-co-Methyl 2-methylprop-2-enoate) Systems

Understanding the thermal behavior of the copolymer, particularly its response to heating, is crucial for determining its processing conditions and potential applications.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It is widely used to determine the glass transition temperature (T₉) of amorphous polymers. The T₉ is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For random copolymers like Poly(4-Ethenylphenol-co-Methyl 2-methylprop-2-enoate), the observation of a single, composition-dependent T₉ is a strong indicator of miscibility on a scale of 20-30 nm. mdpi.com The T₉ of the copolymer typically falls between the T₉ values of the constituent homopolymers, poly(4-vinylphenol) (PVPh) and poly(methyl methacrylate) (PMMA). Due to the strong hydrogen bonding interactions between the VPh and MMA units, the T₉ of the copolymer often shows a significant positive deviation from the values predicted by simple linear models like the Fox equation. acs.orgacs.org This deviation signifies that the interactions between the different monomer units are stronger than the average interactions within the respective homopolymers, leading to reduced chain mobility and an elevated T₉.

| Polymer | VPh Content (mol%) | T₉ (°C) |

|---|---|---|

| PMMA (Homopolymer) | 0 | ~105 |

| P(VPh-co-MMA) | 25 | ~128 |

| P(VPh-co-MMA) | 50 | ~149 |

| P(VPh-co-MMA) | 75 | ~168 |

| PVPh (Homopolymer) | 100 | ~180 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability of polymeric materials. For poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate), TGA reveals a multi-step degradation process.

In studies of UV-curable hybrid materials incorporating this copolymer, TGA thermograms show a distinct three-step degradation pattern. core.ac.uk The initial weight loss, occurring between 120 and 200 °C, is attributed to the volatilization of any unreacted photoinitiator, reactive diluents, or entrapped moisture within the polymer matrix. core.ac.uk Subsequent degradation stages at higher temperatures correspond to the decomposition of the copolymer backbone. Research has also indicated that thermal decomposition of the copolymer can occur at a lower temperature compared to alcohol-based solvents, with by-products being effectively removed as indicated by a sharp decrease in mass during TGA measurements. sigmaaldrich.com

The thermal stability of materials based on polyaniline and polyvinylpyrrolidone, when blended with poly(4-vinylphenol-co-methyl methacrylate), has been shown to be significantly improved, as confirmed by TGA. researchgate.net

Morphological and Supramolecular Characterization

The morphology and supramolecular structure of poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate) are pivotal to its function, particularly in thin films and composites.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) provides valuable information about the surface and internal morphology of the copolymer. Investigations into UV-cured films containing poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate) have revealed the formation of a highly porous structure in the cross-section of the membrane. core.ac.uk Detailed imaging at higher magnifications shows micro-voids with diameters of less than 1 µm. core.ac.uk

In the context of blends, such as with poly(vinyl methyl ketone), SEM photomicrographs show that the progressive addition of the poly(4-vinylphenol) component leads to a finer and more regular dispersion of the phase, suggesting the formation of a homogenous structure. mdpi.com While this observation is on a blend, it provides insight into the phase behavior that can be relevant to the copolymer's morphology.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Structures

Atomic Force Microscopy (AFM) is employed to characterize the surface topography of the copolymer at the nanoscale. In applications utilizing cross-linked poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate) as a dielectric layer in thin-film transistors, AFM has shown the copolymer to have a smooth surface morphology. myu-group.co.jp This smooth surface is crucial for the uniform deposition of subsequent layers, such as the semiconductor in a transistor. myu-group.co.jp

The surface roughness of these films has been quantified, providing specific parameters for different formulations.

Surface Roughness of Poly(4-Ethenylphenol-co-Methyl 2-methylprop-2-enoate) Films

| Sample Description | Root Mean Square (RMS) Roughness | Reference |

|---|---|---|

| Cross-linked PVP-co-PMMA dielectric layer | 0.33 nm | myu-group.co.jp |

| P(VDF-TrFE) film from DMF solvent on PVP-co-PMMA adhesion layer | 14.95 nm | mdpi.com |

| P(VDF-TrFE) film from MEK solvent on PVP-co-PMMA adhesion layer | 23.24 nm | mdpi.com |

Furthermore, AFM is utilized to investigate phase separation in blend films containing the copolymer, which is essential for understanding the distribution of different polymer components. researchgate.net

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Phase Separated Domains

X-ray Diffraction (XRD) is a powerful tool for examining the crystalline structure of materials. Studies on cross-linked poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate) films have shown no diffraction peaks in their XRD patterns. myu-group.co.jp This absence of distinct peaks is indicative of the amorphous nature of the copolymer, even after the cross-linking process. myu-group.co.jp The amorphous character is a significant property, influencing its physical and optical characteristics.

While direct Small-Angle X-ray Scattering (SAXS) data for the copolymer is not extensively reported in the reviewed literature, this technique is instrumental in characterizing phase-separated domains in polymer blends and block copolymers. For related systems, SAXS analysis provides information on the size, shape, and distribution of these domains.

Rheological Properties of Solutions and Melts

The rheological properties of poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate) in solution and melt states are crucial for its processing and application. While comprehensive studies focusing solely on the rheology of this specific copolymer are limited, related research on its blends provides valuable insights.

A thermodynamic study of blends of poly(4-vinylphenol-co-methyl methacrylate) with poly(styrene-co-4-vinylpyridine) was conducted using inverse gas chromatography. ehu.eus This method allows for the determination of physicochemical properties and the Flory-Huggins interaction parameter, which are related to the miscibility and phase behavior of the polymer blends. researchgate.net Understanding these interactions is fundamental to predicting the rheological behavior of the copolymer in multi-component systems.

Further research on the melt-rheological properties of various polymer blends has been conducted, although specific data for poly(4-ethenylphenol-co-methyl 2-methylprop-2-enoate) is not detailed in the available literature. kitakyu-u.ac.jp The rheological behavior of polymer melts, including viscosity and elasticity, is critical for processing techniques such as extrusion and molding.

Functionalization and Post Polymerization Modification of Poly 4 Ethenylphenol Co Methyl 2 Methylprop 2 Enoate Materials

Chemical Modification of Hydroxyl Groups on 4-Ethenylphenol Units

The hydroxyl group on the 4-ethenylphenol (4-vinylphenol) moiety is the primary site for chemical modification, offering a gateway to a wide array of functionalized materials. Reactions targeting this group can alter the polymer's solubility, thermal properties, and reactivity. Common modifications include esterification, silylation, and the introduction of protecting groups, which are often employed in the development of advanced materials for microelectronics. mdpi.com

Esterification and silylation are fundamental reactions for modifying the hydroxyl groups of the 4-ethenylphenol units. Esterification, such as the reaction with acetic anhydride (B1165640) to form poly(4-acetoxystyrene-co-methyl methacrylate), can be used to protect the hydroxyl group or to alter the polymer's solubility and thermal characteristics. The reverse reaction, a transesterification or hydrolysis, can regenerate the phenolic group. For example, the acid-catalyzed transesterification of poly(4-acetoxystyrene) in an alcohol like ethanol (B145695) can be used to produce poly(4-vinylphenol). google.com This process involves dissolving the polymer in the alcohol with an acid catalyst, followed by precipitation in water to isolate the hydrolyzed polymer. google.com

Silylation involves the reaction of the hydroxyl group with a silylating agent, such as a silyl (B83357) halide or silyl ether, to form a silyl ether linkage. This modification is particularly useful for tuning the surface energy and hydrolytic stability of the copolymer. Silyl ester side groups are prone to hydrolysis, a property that can be controlled by the nature of the substituents on the silicon atom. rsc.org For instance, copolymers with silyl methacrylate (B99206) units show that the hydrolysis rate of the silyl ester groups can be tuned, which in turn affects the hydrophilicity and degradation rate of the polymer backbone. rsc.org

Table 1: Examples of Silylation and Esterification Reactions on Phenolic Polymers

| Reaction Type | Reagent Example | Product Functional Group | Key Outcome |

|---|---|---|---|

| Esterification | Acetic Anhydride | Acetoxy (-OCOCH₃) | Protection of hydroxyl group, altered solubility |

| Transesterification | Methanol/H₂SO₄ | Hydroxyl (-OH) | Deprotection, regeneration of phenol (B47542) google.com |

| Silylation | Trimethylsilyl Chloride | Silyl Ether (-OSi(CH₃)₃) | Increased hydrophobicity, thermal stability |

| Silyl Ester Hydrolysis | Water/Seawater | Carboxylic Acid/Silanol | Tunable degradation and hydrophilicity rsc.org |

In microlithography, particularly for creating photoresists, the hydroxyl groups of the 4-ethenylphenol units are often masked with acid-labile protecting groups. google.com These groups are stable under normal conditions but can be cleaved upon exposure to acid, which is generated by a photoacid generator (PAG) upon irradiation. This cleavage unmasks the polar hydroxyl group, leading to a significant change in the solubility of the polymer in a developer solution, thus creating a patterned image.

Common acid-labile protecting groups for hydroxystyrene (B8347415) moieties include tertiary alkyls, acetals, and ketals. For example, a t-butoxymethyl group can be used to protect the hydroxyl functionality. google.com The selection of the protecting group is critical as it influences the resist's sensitivity, resolution, and thermal stability. The general mechanism involves the acid-catalyzed cleavage of the protecting group, releasing an alcohol or an aldehyde/ketone and regenerating the phenolic hydroxyl group. This chemical amplification process is central to the functionality of modern photoresists used at wavelengths below 248 nm. google.com

Table 2: Common Acid-Labile Protecting Groups for 4-Ethenylphenol Units

| Protecting Group Class | Specific Example | Cleavage Products | Application Note |

|---|---|---|---|

| Acetals | t-Butoxymethyl | Phenol, t-butanol, formaldehyde | Used in photoresists for sub-248 nm lithography google.com |

| Tertiary Esters | t-Butyl Acrylate (B77674) | Phenol, isobutylene, CO₂ | Common in chemically amplified resists |

| Cyclic Acetals/Ketals | Tetrahydropyranyl (THP) | Phenol, 5-hydroxypentanal (B1214607) | Offers different deprotection kinetics |

Grafting and Crosslinking Strategies for Tailored Properties

Grafting and crosslinking are powerful strategies to significantly alter the bulk and surface properties of PVP-co-PMMA. Grafting involves attaching polymer chains (grafts) onto the main copolymer backbone. This can be achieved through "grafting-from" or "grafting-to" approaches. For instance, initiating sites can be introduced onto the 4-ethenylphenol units, from which a second polymer can be grown. Click chemistry has emerged as a highly efficient method for grafting, allowing for the attachment of a wide range of functional polymers. mdpi.com

Crosslinking creates a network structure by forming covalent bonds between polymer chains. This enhances the material's thermal stability, mechanical strength, and chemical resistance. For poly(4-vinylphenol)-based materials, crosslinking can be induced thermally or photochemically, often using crosslinking agents that react with the hydroxyl groups. Thin films of crosslinked poly(4-vinylphenol) are utilized as dielectric layers in organic thin-film transistors (TFTs). wikipedia.org The degree of crosslinking can be controlled to tune the dielectric properties and, consequently, the performance of the electronic device. wikipedia.org

Click Chemistry Applications for Functionalization and Material Assembly

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone for the functionalization and assembly of polymeric materials due to its high efficiency, specificity, and mild reaction conditions. rsc.orgnih.govnih.gov For PVP-co-PMMA, the 4-ethenylphenol units can be modified to introduce either azide (B81097) or alkyne functionalities, turning the copolymer into a versatile platform for subsequent "clicking."

For example, the hydroxyl group can be converted to an azide group through a two-step process involving tosylation followed by azidation. mdpi.com This azide-functionalized copolymer can then be reacted with various alkyne-containing molecules, including fluorescent dyes, bioactive peptides, or other polymers, to create tailored materials. nyu.edu This strategy is widely used for surface functionalization of polymer particles and for creating complex architectures like graft copolymers. mdpi.comrsc.org The robustness of click chemistry allows for the covalent attachment of a wide variety of molecules, enabling the precise control of surface properties and the assembly of complex macromolecular structures. nih.govnyu.edu

Surface Modification Techniques for Fabricated Polymeric Structures

The surface properties of fabricated structures made from PVP-co-PMMA are critical for their performance in many applications. Various techniques can be employed to modify the surface chemistry and topography. Since the copolymer contains methyl methacrylate units, techniques developed for PMMA are often applicable.

These methods include:

UV/Ozone and Plasma Treatment : Exposure to ultraviolet (UV) light, often in the presence of ozone, or treatment with atmospheric pressure plasma can introduce polar functional groups (e.g., hydroxyl, carboxyl, carbonyl) onto the polymer surface. nist.govnih.gov This increases the surface energy and hydrophilicity. For PMMA, UV irradiation has been shown to significantly decrease the water contact angle, an effect that is dependent on the exposure dose. nih.gov

Graft Polymerization : As mentioned in section 5.2, functional polymer brushes can be grafted from the surface to introduce specific properties like biocompatibility or anti-fouling characteristics.

Spin-Coating and Thin Film Deposition : A simple method to alter the surface is to apply a thin film of another material. For instance, a copolymer containing a functional component like hydroxypropyl cellulose (B213188) can be spin-coated onto a PMMA surface to passivate it and prevent the adsorption of biomolecules. rsc.org

These surface modification techniques are essential for tailoring the interface between the polymeric material and its environment, which is crucial for applications in microfluidics, biomedical devices, and electronics. nist.gov

Environmental Considerations and Sustainable Development of 4 Ethenylphenol and Methyl 2 Methylprop 2 Enoate Polymers

Green Chemistry Approaches in Polymer Synthesis and Processing

The principles of Green Chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of poly(4-vinylphenol-co-methyl methacrylate) can be made more sustainable by adhering to these principles, particularly concerning the choice of raw materials and reaction conditions.

The polymerization process itself offers opportunities for green innovation. Traditional free-radical polymerization often requires organic solvents and initiators that can have environmental and health impacts. Greener alternatives include:

Solvent Selection: Utilizing safer, bio-based solvents or, ideally, solvent-free (bulk polymerization) or water-based (emulsion or suspension polymerization) systems can significantly reduce the environmental footprint of the synthesis process.

Energy Efficiency: Polymerization processes should be designed for energy efficiency, a key principle of green chemistry. sigmaaldrich.comsigmaaldrich.com This can involve optimizing reaction temperatures and pressures to minimize energy consumption.

Catalyst Choice: Employing catalysts that are highly efficient, recyclable, and non-toxic is another crucial aspect.

Recent advancements have focused on controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allow for the synthesis of well-defined polymers with controlled molecular weights and architectures. rsc.org These methods can lead to more efficient reactions with less waste.

| Green Chemistry Principle | Application in Poly(4-vinylphenol-co-methyl methacrylate) Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing addition polymerization, which incorporates all monomer atoms into the final polymer. |

| Less Hazardous Chemical Syntheses | Avoiding toxic solvents and reagents in favor of greener alternatives. |

| Designing Safer Chemicals | Developing polymers with reduced toxicity profiles. |

| Safer Solvents and Auxiliaries | Employing water or bio-based solvents instead of volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Conducting polymerization at lower temperatures and pressures. sigmaaldrich.com |

| Use of Renewable Feedstocks | Deriving 4-vinylphenol (B1222589) from bio-based sources like ferulic acid. researchgate.net |

| Reduce Derivatives | Using monomers that do not require extensive protecting group chemistry. |

| Catalysis | Using highly selective and recyclable catalysts to improve reaction efficiency. |

| Design for Degradation | (Currently a challenge for this polymer type) Incorporating features that allow for controlled degradation after use. |

| Real-time analysis for Pollution Prevention | Monitoring polymerization reactions to prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases. |

Polymer Degradation Studies and Environmental Fate (from a material science perspective)

From a material science perspective, the degradation of a polymer refers to the irreversible changes in its chemical and physical properties over time due to environmental factors. Copolymers of 4-ethenylphenol and methyl 2-methylprop-2-enoate, being vinyl polymers, are generally characterized by a carbon-carbon backbone that is highly resistant to environmental degradation. nih.gov

Thermal Degradation: The thermal stability of the copolymer is an important factor in both its processing and its end-of-life management, such as in thermal recycling. The degradation behavior of the copolymer is influenced by the properties of both monomer units. Studies on similar copolymers, such as those of methyl methacrylate (B99206) with vinyl acetate (B1210297), show complex degradation mechanisms that can differ from the simple sum of the homopolymers' behaviors. bohrium.com For poly(4-vinylphenol-co-methyl methacrylate), thermal degradation would likely involve chain scission and potentially intramolecular reactions between adjacent monomer units. The presence of the phenolic group might influence the degradation pathway compared to pure PMMA.

Environmental Fate: Given its low biodegradability, the environmental fate of poly(4-vinylphenol-co-methyl methacrylate) is a significant concern. If released into the environment, it will persist for long periods, potentially fragmenting into smaller microplastic particles. These microplastics can accumulate in ecosystems and pose a physical hazard to wildlife. The long-term persistence underscores the critical need for effective waste management and recycling strategies to prevent its release into the environment.

| Degradation Type | Expected Behavior of Poly(4-vinylphenol-co-methyl methacrylate) | Key Factors |

| Biodegradation | Extremely low to negligible. nih.govresearchgate.net | Carbon-carbon polymer backbone is resistant to microbial enzymes. |

| Hydrolytic Degradation | Very low. | The main chain is non-hydrolyzable; ester side groups could slowly hydrolyze under specific conditions. |

| Photodegradation (UV) | Susceptible to long-term degradation. | UV radiation can induce chain scission and yellowing, leading to loss of mechanical properties. |

| Thermal Degradation | Stable at processing temperatures, but degrades at higher temperatures. bohrium.com | Temperature, presence of oxygen, and copolymer composition influence the degradation pathway. |

Recyclability and Circular Economy Principles for Polymeric Materials

A circular economy aims to eliminate waste and keep materials in use for as long as possible. For poly(4-vinylphenol-co-methyl methacrylate), this involves designing for recyclability and developing effective end-of-life pathways. The recyclability of this copolymer can be inferred from the established methods for its constituent homopolymers, particularly PMMA.

Mechanical Recycling: This process involves collecting, sorting, cleaning, and reprocessing the plastic waste into new raw material, typically in the form of pellets. While mechanically recycling PMMA is feasible, challenges can arise with copolymers. The presence of 4-vinylphenol units may alter the processing characteristics (e.g., melt temperature, viscosity) compared to pure PMMA, potentially limiting its inclusion in existing PMMA recycling streams. Contamination and degradation during reprocessing can also lead to a decrease in the quality of the recycled material.

Chemical Recycling: Chemical recycling, or advanced recycling, breaks the polymer down into its constituent monomers or other valuable chemical feedstocks. This approach is particularly promising for PMMA and, by extension, its copolymers.

Pyrolysis: This process involves heating the polymer in the absence of oxygen. For PMMA, pyrolysis can yield high recovery rates of the methyl methacrylate (MMA) monomer, which can then be purified and used to produce new, virgin-quality PMMA. researchgate.netresearchgate.net This is a key advantage for creating a closed-loop recycling system. The 4-vinylphenol component would also depolymerize, and its recovery and purification would be a critical step in the economic viability of recycling the copolymer.

Dissolution/Reprecipitation: This method uses solvents to dissolve the polymer, which is then separated from contaminants and reprecipitated. While it can yield a high-purity polymer, the use of solvents raises its own environmental concerns that must be managed. researchgate.net

The integration of poly(4-vinylphenol-co-methyl methacrylate) into a circular economy is heavily dependent on the development of efficient collection and sorting systems and the scaling of chemical recycling technologies that can handle mixed polymer waste streams.

| Recycling Method | Description | Applicability to Poly(4-vinylphenol-co-methyl methacrylate) | Advantages | Challenges |

| Mechanical Recycling | Waste plastic is shredded, melted, and re-extruded into pellets. nsf.gov | Potentially feasible, but may require a dedicated recycling stream. | Lower energy consumption compared to chemical recycling. | Downgrading of material properties; potential incompatibility with existing PMMA streams. |

| Chemical Recycling (Pyrolysis) | Thermal decomposition in the absence of oxygen to recover monomers. | Highly promising, especially for recovering the MMA monomer. researchgate.netresearchgate.net | Can produce virgin-quality monomers; can handle more contaminated waste. | Higher energy requirements; requires purification of the recovered monomers. |

| Chemical Recycling (Dissolution) | Using a solvent to dissolve the polymer and separate it from additives and contaminants. researchgate.net | Feasible, depending on solvent compatibility. | Produces high-purity polymer. | Environmental impact and recovery of solvents; cost. |

Future Research Directions and Emerging Trends in 4 Ethenylphenol;methyl 2 Methylprop 2 Enoate Systems

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The integration of 4-VP/MMA copolymers into advanced manufacturing, particularly vat photopolymerization 3D printing techniques like stereolithography (SLA) and digital light processing (DLP), represents a significant area of future research. The demands for 3D printed materials are high and vary significantly by application, often requiring a balance of stability, hardness, chemical resistance, and flexibility. evonik.com

Methacrylate-based resins are already foundational to these technologies. evonik.com The incorporation of 4-ethenylphenol into these resin formulations could offer substantial benefits. The phenolic hydroxyl groups can increase the glass transition temperature (Tg) and thermal stability of the cured material, properties often sought in high-performance 3D printing applications. polysciences.com Furthermore, the hydrogen-bonding capability of the vinylphenol units can enhance mechanical properties and adhesion within the printed object. polysciences.com

Future research will likely focus on:

Formulation Development: Creating stable, photo-curable resins containing 4-VP and MMA monomers or oligomers. This involves optimizing photoinitiator packages and reactive diluents to control viscosity and cure speed. evonik.combomar-chem.com Phenolic compounds can inhibit radical polymerization, a challenge that must be addressed through careful formulation. nih.gov

Property Enhancement: Investigating how the ratio of 4-VP to MMA affects the thermomechanical properties of 3D printed parts. For instance, increasing 4-VP content could lead to materials with higher heat deflection temperatures, suitable for functional prototypes and end-use parts in demanding environments.

Composite Materials: Exploring the use of 4-VP/MMA resins as a matrix for 3D printed composites. The phenolic groups could improve the dispersion and interfacial adhesion of reinforcing fillers like cellulose (B213188) nanocrystals, leading to enhanced strength and stiffness. ncsu.edu

The table below outlines potential research avenues for integrating 4-VP/MMA systems into 3D printing.

| Research Avenue | Objective | Key Challenge | Potential Outcome |

| Resin Formulation | Develop stable, UV-curable resins with tunable viscosity and reactivity. | Overcoming polymerization inhibition by phenolic groups. nih.gov | High-resolution printable materials for SLA/DLP processes. |

| Thermomechanical Tuning | Control properties like Tg and HDT by varying the 4-VP/MMA ratio. | Balancing thermal resistance with mechanical toughness. | Custom materials for functional prototypes and tooling. |

| Nanocomposite Printing | Use the copolymer as a matrix for reinforced materials. | Achieving uniform filler dispersion and strong interfacial adhesion. | 3D printed parts with superior mechanical performance. |

Development of Novel High-Performance Polymeric Materials with Tunable Properties

The copolymerization of 4-ethenylphenol and methyl methacrylate (B99206) provides an effective means to create materials with precisely tailored properties. The final characteristics of the copolymer are highly dependent on the molar ratio of the two monomers, allowing for a broad spectrum of performance characteristics.

Key tunable properties include:

Glass Transition Temperature (Tg): Poly(4-vinylphenol) has a high Tg, while PMMA's is lower. By adjusting the copolymer composition, the Tg can be precisely controlled over a wide range, enabling material design for specific thermal environments. mdpi.com

Surface Energy and Wettability: The hydrophilic phenolic groups from 4-VP and the more hydrophobic methacrylate units from MMA allow for the tuning of surface properties, which is critical for applications in coatings, adhesives, and biomedical devices. polysciences.com

Dielectric Properties: Poly(4-vinylphenol) is utilized as a dielectric layer in organic electronics. wikipedia.org Copolymerization with MMA allows for the modification of the dielectric constant and loss, creating materials suitable for specific microelectronic applications.

The relationship between monomer composition and key polymer properties is a central theme for future research, as illustrated in the following table.

| Property | Effect of Increasing 4-Ethenylphenol Content | Potential Application |

| Glass Transition Temperature (Tg) | Increases | High-temperature coatings, electronic components. |

| Refractive Index | Increases (due to aromatic rings) | Optical films, lenses, and waveguides. |

| Adhesion | Increases (due to hydrogen bonding) | Advanced adhesives, composite matrix resins. polysciences.com |

| Chemical Resistance | Generally improves | Protective coatings, chemical sensors. |

Synergistic Research with Other Monomer Systems and Hybrid Materials

The future of 4-VP/MMA systems extends beyond simple copolymers. Significant potential lies in creating more complex polymer architectures and hybrid materials to achieve synergistic property enhancements.

Ternary Copolymer Systems: Introducing a third monomer into the polymerization process can impart additional functionalities. For example, copolymerizing with a flexible monomer like butyl acrylate (B77674) could improve the impact strength of the otherwise rigid 4-VP/MMA copolymer.

Polymer Blends: Blending the 4-VP/MMA copolymer with other polymers is a promising route to new materials. The hydrogen-bonding capability of the 4-VP units can promote miscibility with polymers containing hydrogen bond acceptors, such as poly(vinylpyrrolidone) or poly(vinyl methyl ketone). mdpi.com This can lead to blends with a single glass transition temperature and improved mechanical properties compared to the individual components. acs.orgmdpi.com

Organic-Inorganic Hybrids: Incorporating inorganic nanoparticles (e.g., silica, titania, carbon nanotubes) into a 4-VP/MMA matrix can create hybrid materials with enhanced mechanical strength, thermal stability, conductivity, or optical properties. The phenolic groups can act as interaction sites, improving the dispersion of the nanoparticles and the stress transfer between the polymer matrix and the filler.

Predictive Modeling and Machine Learning in Polymer Design

The traditional, trial-and-error approach to polymer development is time-consuming and costly. uark.edu The future of designing materials based on 4-VP/MMA systems will heavily rely on computational tools, including predictive modeling and machine learning (ML). intellegens.comintellegens.comacs.org

These approaches can accelerate the design process in several ways:

Property Prediction: Machine learning models, trained on existing experimental and simulation data, can predict the properties of a 4-VP/MMA copolymer based on its composition and structure. acs.orgnih.gov This allows for the rapid screening of a vast number of potential candidates without the need for synthesis and testing. nih.gov

Inverse Design: More advanced ML models can perform inverse design, where desired material properties are specified, and the model predicts the copolymer composition and structure needed to achieve them. nih.gov

Understanding Structure-Property Relationships: Computational models can provide fundamental insights into how monomer sequence, chain architecture, and intermolecular interactions (like hydrogen bonding) govern the macroscopic properties of the material. nih.gov

The development of robust databases containing information on polymer synthesis, structure, and properties is crucial for the success of these data-driven approaches. uark.edunih.gov

| Modeling Approach | Application to 4-VP/MMA Systems | Expected Outcome |

| Quantitative Structure-Property Relationship (QSPR) | Predicting Tg, refractive index, and mechanical properties based on monomer ratio. researchgate.net | Accelerated screening of virtual copolymer libraries. |

| Molecular Dynamics (MD) Simulations | Simulating chain conformations and interactions to understand miscibility in blends. | Insight into the molecular basis of material properties. |

| Machine Learning (ML) / AI | Training neural networks on experimental data to predict performance. uark.eduintellegens.com | Rapid optimization of formulations for specific applications. intellegens.com |

Addressing Scalability and Industrial Implementation Challenges for Advanced Applications

For the innovative materials developed from 4-VP/MMA systems to find widespread use, challenges related to scalability and industrial implementation must be addressed.

Monomer Synthesis: While MMA is a commodity chemical, 4-ethenylphenol is a specialty monomer. sumitomo-chem.co.jp Developing more efficient and sustainable synthesis routes for 4-VP, potentially from bio-based precursors like ferulic acid, is an important research direction. mdpi.comresearchgate.net

Controlled Polymerization: To achieve materials with precisely defined properties, control over the polymerization process is essential. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be used to synthesize well-defined 4-VP/MMA copolymers with controlled molecular weight, low dispersity, and specific block architectures. wikipedia.orgacs.org

Processing and Formulation: Translating laboratory-scale materials into industrially viable products requires overcoming processing challenges. This includes developing robust formulations for coatings, adhesives, or 3D printing resins that are stable, safe, and compatible with existing manufacturing equipment. For example, optimizing the viscosity and cure characteristics of a 4-VP/MMA based photopolymer resin is critical for its successful use in high-throughput 3D printing. bomar-chem.com

Successfully navigating these challenges will be key to unlocking the full industrial potential of advanced polymeric materials derived from the 4-ethenylphenol and methyl 2-methylprop-2-enoate system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for copolymerizing 4-Ethenylphenol with methyl methacrylate (MMA)?

- Methodology : Free-radical polymerization is commonly employed, using initiators like azobisisobutyronitrile (AIBN) under inert atmospheres. Reaction conditions (e.g., temperature, solvent polarity) significantly influence monomer reactivity ratios and copolymer composition. Monitoring conversion via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) is critical .

- Key Considerations : MMA’s high reactivity (due to its electron-deficient double bond) requires careful control of stoichiometry to avoid homopolymer dominance. 4-Ethenylphenol’s phenolic group may necessitate protection (e.g., acetylation) to prevent side reactions .

Q. How can NMR spectroscopy and X-ray crystallography characterize structural features of 4-Ethenylphenol-MMA complexes?

- NMR : H and C NMR identify copolymer composition and regiochemistry. For example, the phenolic proton of 4-Ethenylphenol (~5-6 ppm) and MMA’s methyl ester (~3.6 ppm) provide diagnostic peaks .

- X-ray Crystallography : Single-crystal analysis with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves hydrogen-bonding networks involving 4-Ethenylphenol’s hydroxyl group and MMA’s ester moiety. Graph set analysis (e.g., Etter’s rules) categorizes intermolecular interactions .